2-(2-(((Benzhydryloxy)carbonyl)amino)-6-chloro-9H-purin-9-yl)acetic acid
Overview
Description
2-(2-(((Benzhydryloxy)carbonyl)amino)-6-chloro-9H-purin-9-yl)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzhydryloxycarbonyl group, a chloro-substituted purine ring, and an acetic acid moiety. Its molecular formula is C21H17ClN5O5, and it has a molecular weight of 453.84 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(((Benzhydryloxy)carbonyl)amino)-6-chloro-9H-purin-9-yl)acetic acid typically involves multiple steps, starting from readily available precursors One common method involves the protection of the amino group of a purine derivative with a benzhydryloxycarbonyl group, followed by chlorination at the 6-position
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, resulting in a dechlorinated purine derivative.
Substitution: The chloro group in the purine ring can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Dechlorinated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(((Benzhydryloxy)carbonyl)amino)-6-chloro-9H-purin-9-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of purine metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral properties.
Industry: Utilized in the development of novel materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-(((Benzhydryloxy)carbonyl)amino)-6-chloro-9H-purin-9-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to a decrease in the production of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
2-(2-(((Benzyloxy)carbonyl)amino)-6-chloro-9H-purin-9-yl)acetic acid: Similar structure but with a benzyloxy group instead of a benzhydryloxy group.
2-(2-(((Benzhydryloxy)carbonyl)amino)-6-oxo-1H-purin-9-yl)acetic acid: Similar structure but with an oxo group instead of a chloro group.
Uniqueness: The presence of the benzhydryloxycarbonyl group and the chloro substitution in 2-(2-(((Benzhydryloxy)carbonyl)amino)-6-chloro-9H-purin-9-yl)acetic acid provides unique chemical properties, such as increased stability and specific reactivity towards nucleophiles. These features make it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and the study of enzyme inhibition.
Properties
IUPAC Name |
2-[2-(benzhydryloxycarbonylamino)-6-chloropurin-9-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4/c22-18-16-19(27(12-23-16)11-15(28)29)25-20(24-18)26-21(30)31-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,17H,11H2,(H,28,29)(H,24,25,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASOFVPBAAJJID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC4=C(C(=N3)Cl)N=CN4CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401152159 | |
Record name | 9H-Purine-9-acetic acid, 6-chloro-2-[[(diphenylmethoxy)carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401152159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-75-0 | |
Record name | 9H-Purine-9-acetic acid, 6-chloro-2-[[(diphenylmethoxy)carbonyl]amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Purine-9-acetic acid, 6-chloro-2-[[(diphenylmethoxy)carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401152159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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